molecular formula C15H18N2 B7725793 N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine

N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine

Cat. No.: B7725793
M. Wt: 226.32 g/mol
InChI Key: NBXFDDJYZYOHCW-UHFFFAOYSA-N
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Description

N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine typically involves the alkylation of 6-methyl-2-pyridinemethanol with 2-phenylethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar synthetic routes and applications.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are used in similar research contexts.

Uniqueness

N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-13-6-5-9-15(17-13)12-16-11-10-14-7-3-2-4-8-14/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXFDDJYZYOHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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